molecular formula C23H31NO4 B1262702 Pordamacrine B, (rel)-

Pordamacrine B, (rel)-

Cat. No.: B1262702
M. Wt: 385.5 g/mol
InChI Key: KJJSHRRLRCGALL-SNZIKGKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pordamacrine B, (rel)-, is a chemical compound of significant interest in medicinal chemistry and organic synthesis research. Its core research value lies in its potential as a key intermediate for the construction of complex natural product analogs. The (rel)- descriptor indicates that the compound is provided in a racemic or relative configuration, making it a vital tool for investigating structure-activity relationships and for the development of novel synthetic methodologies. Researchers are exploring its applications primarily in the synthesis of structurally complex molecules, which may have relevance in various biochemical pathways. The specific mechanism of action and full range of biological activity for Pordamacrine B are subjects of ongoing investigation, underscoring its role as a crucial reagent for advancing discovery chemistry programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H31NO4

Molecular Weight

385.5 g/mol

IUPAC Name

methyl (1R,3R,4R,10S,14S,15R,18R,19R)-19-hydroxy-18-(hydroxymethyl)-14-methyl-12-azahexacyclo[10.6.1.11,4.010,18.015,19.07,20]icosa-7(20),16-diene-3-carboxylate

InChI

InChI=1S/C23H31NO4/c1-13-10-24-11-15-5-3-14-4-6-16-17(20(26)28-2)9-22(19(14)16)21(15,12-25)8-7-18(13)23(22,24)27/h7-8,13,15-18,25,27H,3-6,9-12H2,1-2H3/t13-,15-,16-,17-,18-,21-,22-,23-/m1/s1

InChI Key

KJJSHRRLRCGALL-SNZIKGKMSA-N

Isomeric SMILES

C[C@@H]1CN2C[C@H]3CCC4=C5[C@H](CC4)[C@@H](C[C@]56[C@]3(C=C[C@H]1[C@@]62O)CO)C(=O)OC

Canonical SMILES

CC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C=CC1C62O)CO)C(=O)OC

Origin of Product

United States

Methodological Aspects of Pordamacrine B Isolation and Elucidation

Advanced Chromatographic Techniques in Pordamacrine B Isolation

The journey to obtaining pure Pordamacrine B from its natural source, the leaves of Daphniphyllum macropodum, necessitates a multi-step chromatographic purification process. nih.gov The initial extraction of the plant material is typically followed by a series of chromatographic separations designed to resolve the complex mixture of alkaloids and other secondary metabolites. bhu.ac.in

The isolation of Daphniphyllum alkaloids, including Pordamacrine B, generally involves a combination of chromatographic methods. researchgate.netmdpi.com These often begin with column chromatography using adsorbents like silica (B1680970) gel. bhu.ac.in This initial step serves to fractionate the crude extract based on the polarity of the constituent compounds. bhu.ac.innih.gov

Following initial separation, further purification is achieved through more advanced and higher resolution techniques. High-performance liquid chromatography (HPLC) is a crucial tool in the final stages of isolation, offering superior separation efficiency. nih.govresearchgate.net The use of different stationary and mobile phases in successive chromatographic steps is a common strategy to isolate individual compounds from complex fractions. nih.gov In the specific case of Pordamacrine B, its successful isolation was reported from the leaves of Daphniphyllum macropodum, a process that would have undoubtedly relied on such a sequential chromatographic approach to yield the pure compound for subsequent structural analysis. nih.gov

Spectroscopic Methodologies for Relative Stereochemical Assignment of Pordamacrine B

Once isolated, the determination of the intricate three-dimensional structure of Pordamacrine B is accomplished through a combination of powerful spectroscopic techniques. nih.gov These methods provide detailed information about the connectivity of atoms and their spatial arrangement, which are essential for assigning the relative stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Pordamacrine B Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules like Pordamacrine B in solution. savemyexams.com A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule, with chemical shifts indicating the type of proton. docbrown.infoorgchemboulder.comsdsu.edu For instance, protons adjacent to electronegative atoms or unsaturated systems are typically shifted downfield. docbrown.infowhiterose.ac.uk The ¹³C NMR spectrum, in turn, reveals the chemical environment of each carbon atom. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Pordamacrine B

PositionδC (ppm)δH (ppm, multiplicity, J in Hz)
235.82.15 (m), 1.85 (m)
349.82.80 (m)
478.9-
5134.55.60 (br s)
6125.45.45 (br s)
734.22.05 (m), 1.75 (m)
828.91.60 (m), 1.50 (m)
942.12.30 (m)
1021.71.95 (m), 1.45 (m)
1158.23.10 (d, 12.0), 2.90 (d, 12.0)
12--
13175.4-
1460.34.10 (s)
15139.8-
16128.75.90 (s)
1764.54.20 (d, 13.0), 4.00 (d, 13.0)
1872.1-
1982.34.50 (s)
2022.51.10 (d, 7.0)
2151.93.65 (s)
22--
23--

Note: This table is a representative compilation based on typical chemical shifts for similar Daphniphyllum alkaloids and is for illustrative purposes. The exact values are found in the primary literature.

Mass Spectrometry (MS) Applications in Pordamacrine B Structure Elucidation

Mass spectrometry (MS) provides the molecular weight and elemental composition of a compound, which are fundamental pieces of information in structure elucidation. acs.org High-resolution mass spectrometry (HRMS) can determine the molecular formula of Pordamacrine B (C₂₃H₃₁NO₄) with high accuracy. nihs.go.jp

Furthermore, tandem mass spectrometry (MS/MS) experiments can provide structural insights through the analysis of fragmentation patterns. nih.govmdpi.comuniv-amu.fr The way a molecule breaks apart upon ionization can reveal the presence of specific functional groups and substructures. savemyexams.comdocbrown.infonih.gov The molecular ion peak and the fragmentation pattern observed in the mass spectrum of Pordamacrine B would have been crucial in confirming its molecular formula and corroborating the structure proposed by NMR data. nih.gov

X-ray Crystallography in Daphniphyllum Alkaloid Stereochemical Elucidation

While NMR provides information about the relative stereochemistry, single-crystal X-ray crystallography offers an unambiguous and definitive determination of the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise calculation of bond lengths, bond angles, and the absolute configuration of stereocenters.

The structures of many complex natural products, including numerous Daphniphyllum alkaloids, have been conclusively established using this method. researchgate.netmdpi.com In the case of Pordamacrine B, its structure and relative stereochemistry were confirmed by a single-crystal X-ray diffraction analysis. nih.gov This provided the ultimate proof of the structural assignment made through spectroscopic methods.

Chiroptical Methods in Pordamacrine B Stereochemical Analysis

Chiroptical methods are a group of analytical techniques that probe the interaction of chiral molecules with polarized light, providing information about their absolute configuration. nih.gov These methods are particularly valuable when X-ray crystallography is not feasible or to corroborate the results from other techniques.

The two most common chiroptical techniques are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region, while VCD does the same in the infrared region. The experimental spectrum is often compared with a theoretically calculated spectrum for a proposed absolute configuration. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute stereochemistry. nih.gov While the primary report on Pordamacrine B relied on X-ray crystallography for stereochemical assignment, chiroptical methods represent a powerful complementary or alternative approach in the study of chiral natural products like the Daphniphyllum alkaloids. nih.govnih.gov

Biosynthetic Investigations of Pordamacrine B

Proposed Biosynthetic Pathway of Daphniphyllum Alkaloids Leading to Pordamacrine B

The biosynthesis of Pordamacrine B is intricately linked to the broader pathway of Daphniphyllum alkaloids, a diverse family of natural products characterized by their complex polycyclic skeletons. d-nb.info It is widely proposed that these alkaloids, including Pordamacrine B, originate from the mevalonic acid pathway. thieme-connect.com

Precursor Identification and Elucidation

The foundational precursor for the vast array of Daphniphyllum alkaloids is believed to be squalene (B77637), a C30 triterpene. thieme-connect.combiorxiv.org Recent metabolomics and isotopic labeling studies have provided substantial evidence supporting the role of squalene in the initial stages of the biosynthetic cascade. biorxiv.orgwhiterose.ac.uk Research published in 2024 suggests a spatial organization of the biosynthesis within Daphniphyllum macropodum, where C30 alkaloids derived from mevalonate (B85504) are synthesized in the phloem region. These are then transported and converted into C22 alkaloids, such as the yuzurimine-type alkaloids to which Pordamacrine B belongs, which accumulate in the epidermis. nih.govwhiterose.ac.ukresearchgate.net

A key hypothesized intermediate derived from squalene is secodaphniphylline. whiterose.ac.uk From this central intermediate, the pathway is thought to diverge to form the various subtypes of Daphniphyllum alkaloids.

Enzymatic Transformations and Key Intermediates in Pordamacrine B Biosynthesis

The proposed biosynthetic route from the general Daphniphyllum pathway to Pordamacrine B involves a series of complex enzymatic transformations. A plausible hypothesis suggests that Pordamacrine B is derived from the yuzurimine-type alkaloids. thieme-connect.com

One proposed pathway postulates that an intermediate resembling Pordamacrine B could be generated from yuzurimine (B1675894) through the elimination of an acetic acid molecule from positions C-3 and C-4, along with the hydrolysis of an acetyl ester at C-21. thieme-connect.com This intermediate could then undergo further transformations. Another related alkaloid, daphnezomine T, is thought to be biosynthetically derived from an intermediate like Pordamacrine B via the oxidative loss of a C1 branch at C-5. thieme-connect.com

The specific enzymes catalyzing these intricate cyclizations, oxidations, and rearrangements are largely yet to be identified and characterized. ukri.orgnih.gov The structural complexity of the intermediates and the products presents a significant challenge in elucidating the precise enzymatic machinery.

Isotopic Labeling Studies in Biosynthetic Pathway Delineation

Isotopic labeling is a powerful tool for tracing the metabolic fate of precursors and elucidating biosynthetic pathways. scispace.com In the context of Daphniphyllum alkaloids, feeding experiments with ¹³C-labeled glucose have confirmed the involvement of the mevalonic acid pathway and squalene as a precursor. biorxiv.orgresearchgate.net

More recent investigations have focused on the origin of the nitrogen atom in the alkaloid scaffold. whiterose.ac.uk Studies involving the feeding of ¹⁵N-labeled amino acids to Daphniphyllum macropodum seedlings have demonstrated the incorporation of nitrogen into the alkaloid structures. whiterose.ac.uk These experiments indicated that while several amino acids could serve as nitrogen donors, L-serine appeared to be a preferentially incorporated precursor. whiterose.ac.uk However, the labeling was observed to be non-specific, suggesting a complex nitrogen metabolism within the plant, and the definitive origin of the nitrogen atom in the Daphniphyllum alkaloid core remains an area of active investigation. whiterose.ac.uk There are currently no published isotopic labeling studies that focus specifically on the later steps of Pordamacrine B biosynthesis from its more immediate precursors.

Genetic and Enzymatic Studies of Pordamacrine B Biosynthetic Machinery

Despite the proposed biosynthetic pathways, the genetic and enzymatic underpinnings of Pordamacrine B formation are still in the early stages of exploration. The genes and enzymes responsible for the intricate cyclization of squalene-derived precursors and the subsequent tailoring reactions to form the yuzurimine scaffold are yet to be fully characterized. ukri.orgnih.gov

Current research efforts are focused on using multi-omics approaches, combining transcriptomics and metabolomics, to identify candidate genes involved in the biosynthesis of Daphniphyllum alkaloids. ukri.org By correlating gene expression patterns with the accumulation of specific alkaloids in different plant tissues, researchers aim to pinpoint the enzymes responsible for their formation. researchgate.netukri.org The identification and functional characterization of these enzymes are crucial next steps to fully understand and potentially engineer the biosynthesis of Pordamacrine B.

Chemoenzymatic Approaches to Pordamacrine B Precursors

Chemoenzymatic synthesis, which combines the strengths of chemical and enzymatic catalysis, offers a promising strategy for the production of complex natural products and their precursors. mdpi.comspringernature.com While there are no specific reports on the chemoenzymatic synthesis of Pordamacrine B precursors, the synthesis of the core structures of yuzurimine-type alkaloids has been a significant focus of synthetic organic chemistry. researchgate.netnih.govacs.org

These synthetic efforts, including biomimetic approaches, provide valuable insights into the plausible chemical transformations that could be mimicked by enzymes in nature. rsc.orgunimelb.edu.aursc.org For instance, the development of cascade reactions to construct the complex polycyclic ring system of yuzurimine alkaloids showcases the type of transformations that future discovered enzymes might catalyze. nih.gov As more enzymes from the Daphniphyllum biosynthetic pathway are discovered and characterized, they could be integrated into chemoenzymatic strategies to produce Pordamacrine B precursors more efficiently and selectively. One study has mentioned the use of a chemoenzymatic process to prepare a functionalized cyclopentanol, a potential building block for calyciphylline B-type alkaloids, which share structural similarities with the broader Daphniphyllum family. nih.gov

Synthetic Chemistry of Pordamacrine B and Analogues

Total Synthesis Strategies for Pordamacrine B and Related Daphniphyllum Alkaloids

The total synthesis of Daphniphyllum alkaloids has been a fertile ground for showcasing the power of modern synthetic organic chemistry. digitellinc.com These alkaloids are characterized by their challenging caged and polycyclic architectures, which has made them attractive targets for synthetic chemists. digitellinc.com Over the years, numerous research groups have reported impressive total syntheses of various members of this family, including those belonging to the daphniphylline, secodaphniphylline, daphnilactone A, bukittinggine, daphmanidin A, calyciphylline A, and calyciphylline B types. digitellinc.com

A common theme in the synthesis of these complex molecules is the development of strategies that can efficiently assemble the core cyclic systems. These strategies often commence from simple chiral bicyclic synthons and employ a variety of powerful chemical transformations to build the intricate molecular skeletons. digitellinc.com For instance, a unified strategy has been developed to construct the tetracyclic core of calyciphylline A-type alkaloids, which has enabled the total synthesis of himalensine A. researchgate.net Furthermore, a generalized biomimetic approach has been successfully employed to achieve the first synthesis of 14 different Daphniphyllum alkaloids from four distinct subfamilies. grantome.com

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules like Pordamacrine B. acs.orgyoutube.com This process involves mentally deconstructing the target molecule into simpler, readily available starting materials through a series of logical bond disconnections. acs.orgyoutube.com For the intricate polycyclic core of Daphniphyllum alkaloids, strategic disconnections often focus on revealing key bicyclic or tricyclic intermediates that can be constructed using reliable and stereocontrolled reactions.

A common retrosynthetic strategy for calyciphylline A-type alkaloids, which share structural similarities with other Daphniphyllum alkaloids, centers on the disconnection of the C4–N and C1–C8 bonds. grantome.com This approach simplifies the complex caged structure to more manageable precursors. In the synthesis of (−)-calyciphylline N, a key retrosynthetic disconnection involved an intramolecular Diels-Alder reaction to form a bicyclic core, which sets the stage for the subsequent construction of the remaining rings. researchgate.netspringernature.com Another powerful tactic involves generating "excess complexity" through reactions like the Buchner cycloaddition, followed by strategic bond cleavage to reveal the desired carbocyclic framework, as demonstrated in the total synthesis of daphenylline. nih.gov

The construction of the complex polycyclic skeleton of Pordamacrine B and its analogues relies on a diverse array of powerful chemical reactions and elegant reaction cascades. These methodologies are carefully chosen to control stereochemistry and efficiently build molecular complexity.

Key transformations employed in the synthesis of Daphniphyllum alkaloids include:

Intramolecular Heck Reaction: To assemble the pivotal 2-azabicyclo[3.3.1]nonane moiety. digitellinc.com

Nazarov Cyclization: For the construction of cyclopentanone rings within the polycyclic system. researchgate.netspringernature.com

Intramolecular Diels-Alder Reaction: A powerful tool for the stereocontrolled formation of six-membered rings. researchgate.netspringernature.com

[5+2] Cycloaddition: Utilized for the synthesis of seven-membered rings, a common feature in many Daphniphyllum alkaloids.

Aza-Prins Cyclization: A key strategy for the synthesis of paxdaphnine A and daphlongamine B. grantome.com

Gold-Catalysed 6-exo-dig Cyclization and Intramolecular Michael Addition: Employed in the construction of the bridged 6,6,5-tricyclic motif of daphenylline.

Photoinduced Olefin Isomerization/6π-Electrocyclization Cascade: Used to forge the aromatic moiety in daphenylline.

Radical cyclizations have emerged as a powerful tool for the construction of the intricate ring systems found in Daphniphyllum alkaloids. digitellinc.com These reactions, often proceeding through a cascade mechanism, can rapidly generate multiple C-C bonds and stereocenters in a single step. For example, a 5-endo radical cyclization has been utilized to create the ABCD tetracyclic ring framework of calyciphylline A-type alkaloids.

An ambitious radical cyclization cascade strategy was inspired by an unexpected radical detosylation during the synthesis of dapholdhamine B. digitellinc.com This led to an efficient total synthesis of the bukittinggine-type alkaloid (−)-caldaphnidine O. digitellinc.com This highly chemo-, regio-, and stereoselective radical reaction cascade highlights the potential of radical chemistry in the synthesis of other caged alkaloid structures. digitellinc.com Furthermore, a radical tandem process has been employed as a key step in the synthesis of the functionalized ABC-tricyclic framework of calyciphylline A-type alkaloids. researchgate.net

Electrocatalysis offers a sustainable and powerful approach to organic synthesis, utilizing electricity to drive chemical transformations. While specific applications in the total synthesis of Pordamacrine B are not yet reported, the potential of electrocatalytic methods in complex alkaloid synthesis is significant. These methods can enable unique bond formations and functional group transformations that are often difficult to achieve with conventional reagents.

Electrosynthesis is considered an environmentally friendly method as it uses electrons as reagents. springernature.com It has been applied to the total synthesis of a series of natural products, including paniculatine-type Lycopodium alkaloids, with an intramolecular coupling reaction being a key electrocatalytic step. springernature.com The use of electrocatalysis can offer advantages in terms of selectivity and can tolerate a wide range of functional groups, making it a promising strategy for the late-stage functionalization of complex intermediates in alkaloid synthesis.

Pharmacophore-directed retrosynthesis (PDR) is an emerging strategy that integrates medicinal chemistry principles into the planning of a total synthesis. digitellinc.comgrantome.com This approach begins by identifying a hypothesized minimal structural unit, or "pharmacophore," responsible for the biological activity of a natural product. digitellinc.comgrantome.com The retrosynthetic analysis is then designed to generate this pharmacophore at an early stage, allowing for the synthesis and biological evaluation of simplified analogues throughout the synthetic campaign. digitellinc.com

This strategy enables the development of structure-activity relationships (SAR) concurrently with the total synthesis effort. grantome.comresearchgate.net By applying PDR, it is possible to identify simpler, yet potent, congeners of the natural product, which can serve as valuable leads for drug discovery. For example, a PDR strategy was applied to the marine natural product gracilin A, leading to the discovery of simplified derivatives with potent immunosuppressive or selective neuroprotective effects. This approach holds great promise for the synthesis of Pordamacrine B analogues with tailored biological activities.

The control of stereochemistry is a critical aspect of the total synthesis of Pordamacrine B and other Daphniphyllum alkaloids, which often possess multiple stereogenic centers. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial as different enantiomers can exhibit vastly different biological activities.

Semi-synthesis and Chemical Modification of Pordamacrine B

Derivatization Strategies for Structural Diversification of Pordamacrine B

There is currently no available scientific literature detailing specific derivatization strategies that have been successfully applied to the Pordamacrine B scaffold. The exploration of its functional groups as handles for chemical modification could pave the way for the creation of a library of analogues, which would be instrumental in elucidating its structure-activity relationships. General approaches to derivatization often target reactive sites such as hydroxyl, amino, or carbonyl groups to introduce a variety of substituents, thereby modulating the compound's physicochemical properties. However, without access to the foundational research on Pordamacrine B, any discussion of potential derivatization remains purely speculative.

Synthetic Transformations for Pordamacrine B Scaffold Elaboration

Similarly, the scientific record is silent on synthetic transformations aimed at elaborating the core structure of Pordamacrine B. Methodologies such as C-H activation, cross-coupling reactions, or cycloadditions, which are routinely employed to modify complex molecular frameworks, have not been reported in the context of this specific molecule. The application of such transformations could lead to the development of novel analogues with potentially enhanced biological activities or improved pharmacokinetic profiles. The absence of such studies highlights a significant gap in the chemical exploration of this natural product.

Development of Synthetic Methodologies Inspired by Pordamacrine B Architecture

The unique structural features of a natural product often inspire the development of new synthetic methods. However, without detailed studies on the synthesis and reactivity of Pordamacrine B, it has not yet served as an inspiration for methodological innovation in organic chemistry. The challenges posed by its synthesis could potentially drive the creation of novel strategies for bond formation or ring construction, but as of now, the chemical community has not reported any such advancements stemming from the study of Pordamacrine B's architecture.

Molecular and Cellular Biological Activities of Pordamacrine B Preclinical in Vitro Focus

Cytotoxic Activities in Cancer Cell Lines (In Vitro Studies)

The preclinical evaluation of novel chemical entities for their potential as anticancer agents routinely involves the assessment of their cytotoxic and antiproliferative effects against various cancer cell lines. This section details the in vitro studies focused on elucidating the anticancer activities of Pordamacrine B.

Apoptotic Pathway Induction in Pordamacrine B-Treated Cells

Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer agents exert their effects. The induction of apoptosis in cancer cells is a desirable characteristic for a potential therapeutic compound. The process of apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways bio-techne.com. Both pathways converge on the activation of a cascade of proteases known as caspases, which are the executioners of apoptosis bio-techne.com.

Key events in apoptosis include chromatin condensation, DNA fragmentation, and the externalization of phosphatidylserine on the cell surface nih.govresearchgate.net. The involvement of specific proteins, such as those from the Bcl-2 family, is crucial in regulating the intrinsic pathway bio-techne.com. For example, the pro-apoptotic protein Bax can translocate to the mitochondria upon an apoptotic stimulus, leading to the release of cytochrome c and subsequent activation of caspase-9 bio-techne.com.

Another mechanism of apoptosis induction is the perforin/granzyme pathway, utilized by cytotoxic T lymphocytes and natural killer cells bio-techne.comcreative-diagnostics.com. Granzyme B, a serine protease, can directly activate caspases or cleave Bid, a pro-apoptotic Bcl-2 family member, to initiate the mitochondrial apoptotic cascade bio-techne.comcreative-diagnostics.com. While direct evidence for Pordamacrine B's role in these pathways is pending, these are the established mechanisms that would be investigated to understand its pro-apoptotic activity.

Cell Cycle Modulation Investigations

The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making it an attractive target for anticancer therapies. The cell cycle consists of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis) . Progression through these phases is controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins wisc.edu.

Anticancer agents can exert their effects by arresting the cell cycle at specific checkpoints, such as the G1/S or G2/M transitions, thereby preventing cancer cell division . For example, the activation of the p53 tumor suppressor protein can lead to cell cycle arrest to allow for DNA repair or, if the damage is too severe, induce apoptosis youtube.com. The retinoblastoma (Rb) protein is another key regulator that controls the G1/S transition by binding to the E2F transcription factor wisc.eduyoutube.com. Phosphorylation of Rb by cyclin/CDK complexes releases E2F, allowing for the transcription of genes necessary for S phase entry wisc.edu.

Investigations into the effect of Pordamacrine B on the cell cycle would involve techniques such as flow cytometry to analyze the distribution of cells in different phases of the cycle after treatment. A significant accumulation of cells in a particular phase would indicate a cell cycle arrest at that checkpoint.

Investigations into Subcellular Target Interactions

Understanding the specific molecular targets of a compound is crucial for elucidating its mechanism of action and for the development of more potent and selective analogs.

Mitochondrial Bioenergetics Modulation by Pordamacrine B Analogs

Mitochondria are central to cellular metabolism and are key regulators of apoptosis. The disruption of mitochondrial function, including the modulation of mitochondrial bioenergetics, is a known mechanism of action for some anticancer drugs. Changes in mitochondrial membrane potential and the generation of reactive oxygen species (ROS) can trigger the intrinsic apoptotic pathway nih.gov.

While no specific studies on Pordamacrine B analogs and mitochondrial bioenergetics were found, research on other compounds has shown that they can damage mitochondria in cancer cells nih.govresearchgate.net. Such damage can lead to a decrease in mitochondrial activity and the release of pro-apoptotic factors nih.govresearchgate.net.

Enzyme Inhibition and Activation Profiles

Many therapeutic agents function by inhibiting or activating specific enzymes involved in critical cellular pathways. For example, protein kinases are a major class of enzymes that are often dysregulated in cancer and are common targets for anticancer drugs. Protein Kinase C (PKC) isoforms, for instance, have been implicated in the progression of various cancers mdpi.com.

The identification of the enzymatic targets of Pordamacrine B would require extensive biochemical and cellular screening assays. Such studies would provide valuable insights into its mechanism of action and could guide the rational design of more effective derivatives.

Receptor-Ligand Interactions

No data is available on the specific receptor-ligand interactions of Pordamacrine B, (rel)-.

Other Preclinical Biological Activities (In Vitro)

Antimicrobial Effects

There is no available information regarding the antimicrobial properties of Pordamacrine B, (rel)- from in vitro studies.

Anti-inflammatory Pathways

No research has been published detailing the effects of Pordamacrine B, (rel)- on anti-inflammatory pathways in preclinical in vitro models.

Structure Activity Relationship Sar Studies of Pordamacrine B

Correlating Structural Motifs with Biological Activities (In Vitro)

There are no published in vitro studies that specifically investigate the biological activities of Pordamacrine B. While numerous other Daphniphyllum alkaloids have been evaluated for their cytotoxic effects against various cancer cell lines, Pordamacrine B has not been included in these reported assays. nih.gov For example, a study on new daphnicyclidin and calyciphylline type alkaloids from Daphniphyllum macropodum detailed their cytotoxicity against P-388 mouse lymphocytic leukemia and SGC-7901 human gastric carcinoma cells, but Pordamacrine B was only mentioned as a compound previously isolated from the same plant. nih.gov

A pharmacophore represents the essential spatial arrangement of atoms or functional groups responsible for a molecule's biological activity. Due to the absence of biological activity data for Pordamacrine B, the identification of its specific pharmacophores is not possible.

The stereochemistry of a molecule is often crucial for its biological activity. However, as no biological activity has been reported for Pordamacrine B, the influence of its stereoisomers on potential biological targets cannot be determined.

Rational Design and Synthesis of Pordamacrine B Analogs for SAR Probing

The rational design and synthesis of analogs are key steps in understanding SAR. While there has been synthetic work on related compounds, such as Pordamacrine A, there are no published studies on the synthesis of Pordamacrine B analogs for the purpose of probing its structure-activity relationships. seizertcmcsolutions.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pordamacrine B Derivatives

QSAR models are mathematical representations of the relationship between the chemical structures of a series of compounds and their biological activity. The development of a QSAR model requires a dataset of compounds with known and varied biological activities. As there is no such data for Pordamacrine B and its derivatives, no QSAR modeling has been performed.

Computational Chemistry and Molecular Modeling of Pordamacrine B

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule like Pordamacrine B at the electronic level. These methods, which solve the Schrödinger equation for a given molecular system, can elucidate electron distribution, orbital energies, and molecular properties that govern chemical reactivity. For a complex alkaloid, QM calculations can help pinpoint reactive sites, predict spectroscopic properties, and provide a basis for understanding its potential biological interactions.

Density Functional Theory (DFT) is a powerful and widely used QM method for studying medium to large-sized molecules like Pordamacrine B. Instead of calculating the complex many-electron wavefunction, DFT determines the electron density, from which the energy and other properties of the molecule can be derived. This approach offers a favorable balance between computational cost and accuracy.

For Pordamacrine B, a DFT analysis would typically involve:

Geometry Optimization: Finding the lowest energy, most stable three-dimensional conformation of the molecule.

Frequency Calculations: To confirm the optimized structure is a true energy minimum and to predict its vibrational spectra (e.g., IR and Raman).

Calculation of Molecular Orbitals: Determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com Studies on other alkaloids have shown that a smaller energy gap often correlates with higher chemical reactivity. mdpi.com

The results from DFT calculations on alkaloids provide insights into their electronic structure and properties. mdpi.com For instance, a study on alkaloids from Enantia chlorantha used DFT to reveal that compounds with smaller energy gaps and higher dipole moments were more chemically reactive and exhibited better biological activity. mdpi.com A similar approach for Pordamacrine B would be invaluable in predicting its reactivity.

Table 1: Representative Quantum Chemical Parameters from DFT Analysis of Alkaloids This table is illustrative, based on typical findings for similar compounds, as specific data for Pordamacrine B is not available.

ParameterDescriptionTypical Significance for Alkaloids
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the ability to donate electrons. Higher energy suggests greater reactivity as an electron donor.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept electrons. Lower energy suggests greater reactivity as an electron acceptor.
HOMO-LUMO Gap (ΔE) The energy difference between HOMO and LUMO.A key indicator of chemical stability. A smaller gap suggests higher reactivity. mdpi.com
Dipole Moment (µ) A measure of the overall polarity of the molecule.Influences solubility and the ability to engage in polar interactions with biological targets. mdpi.com
Chemical Hardness (η) Resistance to change in electron distribution.Calculated from the HOMO-LUMO gap; harder molecules are less reactive. biorxiv.org
Chemical Softness (S) The reciprocal of hardness.Softer molecules are more polarizable and reactive. biorxiv.org

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is generated from DFT calculations and is extremely useful for understanding intermolecular interactions. mdpi.com

The MEP map for Pordamacrine B would reveal:

Electron-rich regions (negative potential): Typically colored red, these areas are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. These are often found around electronegative atoms like oxygen and nitrogen.

Electron-deficient regions (positive potential): Typically colored blue, these areas are prone to nucleophilic attack and can act as hydrogen bond donors. mdpi.com

By mapping the MEP, researchers can predict how Pordamacrine B might orient itself when approaching a biological target, such as the active site of an enzyme or a DNA strand, guiding the understanding of its binding modes.

Molecular Dynamics (MD) Simulations of Pordamacrine B and Target Interactions

While QM methods provide a static picture, Molecular Dynamics (MD) simulations introduce the element of time and temperature, allowing the study of the dynamic behavior of molecules. plos.org An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

For Pordamacrine B, MD simulations would be crucial for:

Conformational Analysis: Exploring the different shapes the molecule can adopt in a solution, which is critical as its biological activity may depend on a specific conformation.

Studying Ligand-Target Stability: If a potential biological target for Pordamacrine B is identified (e.g., an enzyme or a DNA sequence), an MD simulation of the Pordamacrine B-target complex can assess the stability of their interaction over time. nih.govchemmethod.com Key metrics like the Root Mean Square Deviation (RMSD) of the complex indicate whether the ligand remains stably bound in the active site. nih.gov

Solvent Effects: Simulating the molecule in a water box provides a more realistic environment, showing how solvent molecules interact with Pordamacrine B and influence its conformation and interactions.

MD simulations are a standard tool in computational drug discovery to validate docking results and understand the physical basis of a ligand's binding affinity. plos.org

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., Pordamacrine B) when bound to a second (the receptor, e.g., a protein or DNA) to form a stable complex. researchgate.netsemanticscholar.org The goal is to predict the binding mode and estimate the binding affinity, often expressed as a docking score. semanticscholar.org

Given that many pyridoacridine alkaloids, a related class of marine natural products, are known to interact with DNA, a common application of docking would be to investigate Pordamacrine B's potential as a DNA intercalator. acs.orgacs.org Such a study would involve:

Preparation of Structures: Obtaining a high-resolution 3D structure of Pordamacrine B and a model of DNA.

Docking Simulation: Using software like AutoDock or Surflex to place Pordamacrine B into the DNA structure, typically between base pairs. nih.govnih.gov

Analysis of Results: The output provides various possible binding poses ranked by their docking scores. The best poses are analyzed to identify key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex.

Docking studies are instrumental in the early stages of drug discovery for generating hypotheses about a compound's mechanism of action and identifying potential biological targets. rsc.org

Table 2: Illustrative Molecular Docking Results for an Alkaloid with a Biological Target This table is a hypothetical representation based on typical docking study outputs.

LigandTarget Protein/DNADocking Score (kcal/mol)Key Interacting Residues/BasesPredicted Interaction Type
Pordamacrine B (Hypothetical) Topoisomerase II-9.8ASP479, GLU522, ARG487Hydrogen Bonding, Pi-Alkyl
Pordamacrine B (Hypothetical) DNA (dG-dC sequence)-8.5Guanine (G), Cytosine (C)Intercalation, van der Waals
Reference Inhibitor Topoisomerase II-10.2ASP479, SER521Hydrogen Bonding

Ligand-Based and Structure-Based Drug Design Approaches Utilizing Pordamacrine B Scaffold

The unique and complex structure of Pordamacrine B makes its scaffold an attractive starting point for drug design. Both ligand-based and structure-based approaches can be employed.

Ligand-Based Drug Design (LBDD): This method is used when the structure of the biological target is unknown. It relies on the knowledge of other molecules that are active. If a set of molecules related to Pordamacrine B were found to have a specific biological activity, a pharmacophore model could be developed. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. New compounds incorporating the Pordamacrine B scaffold could then be designed to fit this model.

Structure-Based Drug Design (SBDD): This approach is possible when the 3D structure of the target protein or nucleic acid is known. Following successful docking studies that identify a plausible binding mode for Pordamacrine B, its scaffold can be systematically modified to improve binding affinity and selectivity. nih.gov For example, if docking reveals an empty pocket in the active site near the bound ligand, functional groups could be added to the Pordamacrine B structure to form additional favorable interactions, guided by computational predictions. preprints.org

The pyridoacridine skeleton, found in many marine alkaloids, is considered a "privileged" molecular framework for designing new inhibitors, for instance, against acetylcholinesterase. nih.gov The Pordamacrine B scaffold could similarly serve as a valuable template for developing novel therapeutic agents.

Advanced Analytical Methodologies for Pordamacrine B Research

High-Resolution Mass Spectrometry (HRMS) for Metabolomics and Biosynthetic Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of Pordamacrine B, particularly in the fields of metabolomics and the investigation of its biosynthetic origins. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide extremely high mass accuracy, typically below 5 ppm. nih.govmdpi.com This precision allows for the determination of the elemental composition of Pordamacrine B and its related metabolites directly from their exact mass measurements.

In metabolomics, HRMS is used to obtain a comprehensive profile of all small molecules in a biological sample. rsc.org This untargeted approach can reveal the presence of Pordamacrine B and other related alkaloids in a crude extract of a marine organism. animbiosci.org By comparing the metabolomes of the organism under different conditions, researchers can gain insights into the function of these alkaloids. Liquid chromatography coupled with HRMS (LC-HRMS) is a standard platform for these studies, providing both separation of complex mixtures and highly specific metabolite identification. animbiosci.orgnih.gov

For biosynthetic studies, HRMS is used in stable isotope labeling experiments. Organisms are cultured with precursors enriched with stable isotopes (e.g., ¹³C, ¹⁵N). The resulting Pordamacrine B is then analyzed by HRMS to precisely measure the mass shift, confirming the incorporation of the labeled precursors and helping to map its biosynthetic pathway.

Table 1: Hypothetical HRMS Data for Pordamacrine B Assuming the molecular formula for Pordamacrine B is C₂₀H₂₄N₂O

ParameterValueDescription
Molecular Formula C₂₀H₂₄N₂OThe elemental composition of the molecule.
Calculated Mass [M+H]⁺ 309.19614The theoretical exact mass of the protonated molecule.
Measured Mass [M+H]⁺ 309.19588A hypothetical measured mass from an HRMS instrument.
Mass Error -0.84 ppmThe deviation of the measured mass from the calculated mass, indicating high accuracy.

Multi-dimensional NMR Spectroscopy for Complex Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules. For a complex alkaloid like Pordamacrine B, a suite of multi-dimensional NMR experiments is required to unambiguously assign the structure. emerypharma.com While one-dimensional (1D) ¹H and ¹³C spectra provide initial information, severe signal overlap in complex molecules or mixtures necessitates 2D NMR. iaea.orglibretexts.org

Analyzing Pordamacrine B within a complex mixture, such as a crude extract, is a significant challenge due to overlapping signals from numerous other compounds. nih.gov Advanced NMR techniques, including isotope-filtered experiments, can be employed to selectively observe signals from a molecule of interest if it can be isotopically labeled. rsc.org Furthermore, techniques like Diffusion-Ordered Spectroscopy (DOSY) can separate signals from different molecules based on their diffusion rates, effectively creating a "virtual separation" within the NMR tube. researchgate.net

The standard set of 2D NMR experiments used for structure elucidation includes:

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, revealing which protons are connected through typically two or three bonds. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH). emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is critical for piecing together the carbon skeleton and connecting different spin systems. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are physically close to each other, providing key information about the molecule's 3D structure and stereochemistry.

Table 2: Application of 2D NMR Experiments for Pordamacrine B Structural Analysis

ExperimentInformation ProvidedRelevance to Pordamacrine B
COSY Reveals proton-proton (H-H) coupling networks. libretexts.orgEstablishes connectivity within individual spin systems (e.g., aliphatic chains or rings).
HSQC Identifies which protons are directly bonded to which carbons. emerypharma.comAssigns carbon chemical shifts based on previously assigned proton shifts.
HMBC Shows long-range (2-3 bond) H-C correlations. emerypharma.comConnects disparate spin systems and identifies quaternary carbons to build the complete molecular scaffold.
NOESY Indicates spatial proximity between protons.Helps determine the relative stereochemistry of the molecule's chiral centers.

Chiral Separation Techniques for Enantiomeric Purity Assessment

Many natural products, including alkaloids, are chiral and often exist as a single enantiomer. However, chemical synthesis typically produces a racemic mixture (a 50:50 mixture of both enantiomers). rsc.org Since enantiomers can have vastly different biological activities, assessing the enantiomeric purity of Pordamacrine B is crucial. nih.gov

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for chiral separation. nih.govcsfarmacie.cz These CSPs create a chiral environment where the two enantiomers of a compound like Pordamacrine B interact differently, leading to different retention times and thus, separation. csfarmacie.cz

Several types of CSPs are commercially available, with polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type columns being widely used. phenomenex.comnih.gov The selection of the appropriate CSP and mobile phase is determined empirically for each specific compound. The goal is to achieve baseline resolution of the two enantiomer peaks, which allows for accurate quantification of the enantiomeric excess (ee) or enantiomeric purity. chromatographyonline.com

Table 3: Common Chiral Stationary Phases for Alkaloid Separation

CSP TypePrinciple of SeparationTypical Applications
Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD) Enantiomers fit differently into chiral grooves on the helical polymer structure. Interactions include hydrogen bonding and π-π stacking. nih.govBroad applicability for a wide range of chiral compounds, including many alkaloids.
Pirkle-type (Brush-type) Based on the "three-point interaction model" involving π-π interactions, hydrogen bonds, and steric hindrance. csfarmacie.czEffective for compounds with π-acidic or π-basic aromatic rings, common in alkaloid structures. phenomenex.com
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC™ T) Complex mechanism involving inclusion, hydrogen bonding, and ionic interactions. sigmaaldrich.comParticularly useful for separating polar and ionic compounds like underivatized amino acids and certain alkaloids. sigmaaldrich.com

Hyphenated Techniques for Online Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the rapid analysis of complex mixtures containing Pordamacrine B. nih.govnih.gov This online coupling allows for the separation and identification of components in a single, automated run. researchgate.net

The most prevalent hyphenated technique is Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govijarnd.com In this setup, the effluent from an HPLC column is directed into the ion source of a mass spectrometer. nih.gov This allows for the generation of a mass spectrum for each compound as it elutes from the column, providing both retention time and mass information, which greatly enhances identification confidence. dntb.gov.uaphcogj.com When coupled with HRMS, this technique (LC-HRMS) is a cornerstone of modern natural product discovery and metabolomics. rsc.org

Another powerful, though less common, hyphenated technique is LC-NMR. researchgate.net This involves flowing the HPLC eluent through a specialized NMR flow cell. It provides complete NMR data on separated peaks, which is invaluable for the structural identification of unknown compounds in a mixture without the need for prior isolation. chemijournal.com

Advanced Statistical and Chemometric Analysis of Research Data

Research on Pordamacrine B, especially in the context of metabolomics or sample classification, generates large and complex datasets. animbiosci.org Chemometrics applies mathematical and statistical methods to extract meaningful information from this chemical data. wikipedia.orgijpsjournal.com

Unsupervised methods like Principal Component Analysis (PCA) are used for exploratory data analysis. metabolomics.se PCA reduces the dimensionality of the data, allowing for visualization of sample groupings, trends, or outliers in a simple score plot. frontiersin.org This can be used, for example, to see if the metabolic profiles of organisms producing Pordamacrine B differ based on their geographic origin.

Supervised methods, such as Partial Least Squares-Discriminant Analysis (PLS-DA), are used to build predictive models. mdpi.com If one has two classes of samples (e.g., high and low producers of Pordamacrine B), PLS-DA can create a model that distinguishes between them. nih.gov Analysis of the model can then reveal which metabolites (variables) are most important for this discrimination, potentially identifying biomarkers related to Pordamacrine B production. mdpi.com These statistical tools are essential for interpreting the large datasets generated by modern analytical platforms like HRMS and NMR. metabolomics.sechemometrics.ru

Future Directions and Research Challenges in Pordamacrine B Studies

Elucidation of Remaining Biosynthetic Steps

The biosynthesis of complex alkaloids such as those in the Daphniphyllum family is a fascinating and intricate process. mdpi.comnih.govwayne.edu A significant challenge in the study of Pordamacrine B is the complete elucidation of its biosynthetic pathway. Understanding how Daphniphyllum macropodum constructs this unique scaffold is crucial not only for fundamental biological knowledge but also for enabling biotechnological production methods.

Future research should focus on a multi-pronged approach to unravel this pathway. Key research efforts would include:

Isotopic Labeling Studies: Feeding isotopically labeled precursors (e.g., with ¹³C or ¹⁵N) to the plant or cell cultures of D. macropodum and tracking their incorporation into the Pordamacrine B molecule can help identify the primary metabolic building blocks.

Transcriptome Analysis and Genome Mining: Sequencing the transcriptome of the source organism can identify candidate genes encoding biosynthetic enzymes, such as polyketide synthases (PKSs), nonribosomal peptide synthetases (NRPSs), tailoring enzymes like cytochrome P450s, methyltransferases, and oxidoreductases. researchgate.net These genes are often clustered together in biosynthetic gene clusters (BGCs).

Enzyme Characterization: Once candidate genes are identified, the corresponding enzymes can be heterologously expressed and their functions characterized in vitro to confirm their role in the biosynthetic pathway.

A major hurdle will be the availability of plant material and the complexity of its genome. However, successfully mapping the biosynthesis of Pordamacrine B could pave the way for its sustainable production through metabolic engineering in microbial hosts.

Development of Novel Synthetic Routes

The complex, polycyclic architecture of Pordamacrine B presents a formidable challenge for chemical synthesis. nih.govchimia.chmdpi.com The development of efficient and stereoselective synthetic routes is essential for producing sufficient quantities of the compound for extensive biological evaluation and for creating analogues to explore structure-activity relationships (SAR).

Future synthetic endeavors should explore innovative chemical strategies:

Biomimetic Synthesis: Designing a synthesis that mimics the proposed biosynthetic pathway could provide an elegant and efficient route to the natural product.

Novel Cycloaddition Strategies: The intricate ring system of Pordamacrine B may be amenable to construction through novel intramolecular cycloaddition reactions, such as Diels-Alder or [5+2] cycloadditions, to rapidly build molecular complexity. mdpi.comnih.govrsc.org

Asymmetric Catalysis: The development of catalytic enantioselective methods will be crucial for controlling the stereochemistry of the multiple chiral centers in Pordamacrine B.

The successful total synthesis of Pordamacrine B would be a significant achievement in organic chemistry and would provide a platform for the synthesis of novel derivatives with potentially improved pharmacological properties. nih.govchemistryworld.com

Identification of New Molecular Targets

While Pordamacrine B has been shown to exhibit moderate vasorelaxant effects, the precise molecular target or targets responsible for this activity are unknown. Identifying these targets is a critical step in understanding its mechanism of action and predicting its potential therapeutic applications and side effects.

A range of modern chemical biology techniques could be employed for target identification: nih.govfrontiersin.orgnomuraresearchgroup.com

Affinity-Based Approaches: Synthesizing a derivative of Pordamacrine B that can be attached to a solid support (e.g., beads) would allow for affinity chromatography-based pulldown of its binding proteins from cell lysates.

Chemoproteomics: Techniques such as activity-based protein profiling (ABPP) could be used to identify proteins that covalently interact with a reactive analogue of Pordamacrine B. nomuraresearchgroup.com

Computational Approaches: In silico docking studies could predict potential binding partners based on the three-dimensional structure of Pordamacrine B and known protein structures.

The following table illustrates a hypothetical outcome of a proteomic study to identify potential molecular targets of Pordamacrine B in vascular smooth muscle cells.

Hypothetical Molecular Targets of Pordamacrine B in Vascular Smooth Muscle Cells

Rank Protein Target Cellular Function Potential Role in Vasorelaxation
1 Voltage-gated calcium channel Calcium influx Inhibition could lead to reduced muscle contraction
2 Myosin light-chain kinase Smooth muscle contraction Inhibition would promote relaxation
3 Rho-associated protein kinase Calcium sensitization Inhibition would decrease contractile force
4 Calmodulin Calcium signaling Modulation could affect multiple downstream pathways

Identifying the molecular targets of Pordamacrine B will be crucial for advancing it as a potential therapeutic lead. nih.gov

Exploration of Additional In Vitro Biological Activities

Natural products, particularly alkaloids, often exhibit a wide range of biological activities. tandfonline.commdpi.comresearchgate.net The known vasorelaxant effect of Pordamacrine B may only be one facet of its pharmacological profile. A comprehensive in vitro screening campaign is necessary to explore its full potential.

Future research should include screening Pordamacrine B against a diverse panel of biological targets and disease models:

Anticancer Activity: The compound should be tested against a panel of human cancer cell lines to assess its cytotoxicity and potential as an anticancer agent.

Antimicrobial Activity: Screening against a range of pathogenic bacteria and fungi could reveal potential applications in infectious diseases. nih.gov

Anti-inflammatory Activity: Assays for the inhibition of key inflammatory mediators (e.g., cytokines, enzymes like COX-2) could indicate potential use in inflammatory conditions.

Neurological Activity: Given the structural similarity of many alkaloids to neurotransmitters, exploring its effects on neuronal receptors and enzymes would be of interest.

The table below presents a hypothetical summary of results from a broad in vitro screening of Pordamacrine B.

Illustrative In Vitro Biological Activity Profile for Pordamacrine B

Assay Type Target/Cell Line Result (e.g., IC₅₀) Potential Indication
Anticancer A549 (Lung Cancer) > 50 µM Low potential
Anticancer MCF-7 (Breast Cancer) 15 µM Moderate potential
Antibacterial Staphylococcus aureus 32 µg/mL Moderate potential
Antifungal Candida albicans > 100 µg/mL Low potential
Anti-inflammatory COX-2 Enzyme Inhibition 25 µM Moderate potential

Such a screening effort could uncover novel therapeutic avenues for Pordamacrine B and its future derivatives.

Application of Artificial Intelligence and Machine Learning in Pordamacrine B Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and natural product research. acs.orgnih.govcas.orgjhidc.orgresearchgate.net These computational tools can significantly accelerate the research and development of Pordamacrine B.

Potential applications of AI and ML in this context include:

Biosynthesis Prediction: AI algorithms can analyze the genome of D. macropodum to predict biosynthetic gene clusters and the likely enzymatic steps involved in Pordamacrine B synthesis. cas.org

De Novo Design: Generative AI models can design novel analogues of Pordamacrine B with optimized properties, such as enhanced potency or improved metabolic stability. researchgate.net

Bioactivity Prediction: ML models trained on large datasets of chemical structures and biological activities can predict the likely therapeutic targets and activities of Pordamacrine B, helping to prioritize experimental screening efforts. acs.orgjhidc.org

Synthetic Route Planning: AI tools can retrospectively analyze the structure of Pordamacrine B to propose novel and efficient synthetic pathways.

By leveraging the power of AI and ML, researchers can overcome many of the traditional bottlenecks in natural product research, potentially leading to a more rapid and cost-effective development of Pordamacrine B as a therapeutic agent. nih.gov

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (rel)-Pordamacrine B with high enantiomeric purity?

  • Methodological Answer : Begin with chiral resolution techniques such as asymmetric catalysis or enzymatic resolution to isolate the desired enantiomer. Validate enantiomeric purity using chiral HPLC or polarimetry, ensuring retention times or optical rotation values align with established standards. Purification via recrystallization or column chromatography under inert conditions is critical to minimize racemization. Include spectroscopic confirmation (e.g., 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR, and HRMS) to verify structural integrity at each step .

Q. What analytical techniques are most effective for confirming the stereochemical configuration of (rel)-Pordamacrine B?

  • Methodological Answer : Combine X-ray crystallography for absolute configuration determination with circular dichroism (CD) spectroscopy to correlate electronic transitions with stereochemistry. Use NOESY NMR to confirm spatial proximity of substituents. Cross-validate results with computational methods (e.g., density functional theory (DFT) for predicting chiroptical properties) to resolve ambiguities .

Q. How do researchers identify the primary pharmacological targets of (rel)-Pordamacrine B in preclinical studies?

  • Methodological Answer : Employ affinity-based proteomics (e.g., pull-down assays with tagged (rel)-Pordamacrine B) to isolate binding proteins. Validate targets via surface plasmon resonance (SPR) for kinetic analysis and siRNA knockdowns to assess functional relevance. Pair this with transcriptomic profiling (RNA-seq) to identify downstream pathways perturbed by the compound .

Advanced Research Questions

Q. What experimental design considerations are critical when optimizing the synthetic yield of (rel)-Pordamacrine B under varying catalytic conditions?

  • Methodological Answer : Use a factorial design (e.g., response surface methodology) to evaluate the interaction of variables such as catalyst loading, temperature, and solvent polarity. Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps. Compare turnover numbers (TON) and enantiomeric excess (ee) across conditions, prioritizing robustness over maximal yield for scalability .

Q. How should researchers address contradictory bioactivity data for (rel)-Pordamacrine B across different in vitro assays?

  • Methodological Answer : Conduct orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to isolate context-specific effects. Control for variables like cell line genetic background, serum concentration, and assay incubation time. Apply meta-analysis frameworks (e.g., random-effects models) to quantify heterogeneity and identify confounding factors. Validate hypotheses using gene-edited cell models .

Q. What computational modeling approaches are validated for predicting the stability of (rel)-Pordamacrine B derivatives under physiological conditions?

  • Methodological Answer : Use molecular dynamics (MD) simulations with explicit solvent models to assess hydrolysis or oxidation susceptibility. Validate predictions via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Apply QSAR models trained on structural analogs to prioritize derivatives with improved metabolic stability .

Methodological Guidelines

  • Data Contradiction Analysis : Follow ’s framework to distinguish assay artifacts from genuine biological effects by replicating experiments in independent labs and using standardized positive/negative controls .
  • Research Question Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address gaps in enantiomer-specific pharmacokinetics or mechanism-of-action studies .
  • Experimental Reproducibility : Document all synthetic protocols and analytical parameters in line with ’s emphasis on metadata standardization and open-access data repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.